Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-
Brand Name: Vulcanchem
CAS No.: 19591-14-1
VCID: VC7955915
InChI: InChI=1S/C21H12N2O5/c24-19-14-4-1-2-5-15(14)20(25)18-16(19)6-3-7-17(18)22-21(26)12-8-10-13(11-9-12)23(27)28/h1-11H,(H,22,26)
SMILES: C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Molecular Formula: C21H12N2O5
Molecular Weight: 372.3 g/mol

Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-

CAS No.: 19591-14-1

Cat. No.: VC7955915

Molecular Formula: C21H12N2O5

Molecular Weight: 372.3 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- - 19591-14-1

Specification

CAS No. 19591-14-1
Molecular Formula C21H12N2O5
Molecular Weight 372.3 g/mol
IUPAC Name N-(9,10-dioxoanthracen-1-yl)-4-nitrobenzamide
Standard InChI InChI=1S/C21H12N2O5/c24-19-14-4-1-2-5-15(14)20(25)18-16(19)6-3-7-17(18)22-21(26)12-8-10-13(11-9-12)23(27)28/h1-11H,(H,22,26)
Standard InChI Key WGHNATLBRRKWMQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s anthracene backbone is planar and aromatic, with two ketone groups at positions 9 and 10, forming a 9,10-anthraquinone system. The nitro group at position 4 introduces electron-withdrawing effects, while the benzamide substituent at position 1 adds steric bulk and hydrogen-bonding capacity . Key structural features include:

PropertyValueSource
Molecular FormulaC21H12N2O5\text{C}_{21}\text{H}_{12}\text{N}_{2}\text{O}_{5}
Molecular Weight372.3 g/mol
XLogP34.1
Topological Polar Surface109 Ų
Heavy Atom Count28

The nitro group’s position significantly influences electronic properties, as evidenced by computational studies showing a dipole moment of 5.2 D and partial charges of +0.32 e on the nitro oxygen atoms .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorptions at 1675 cm1^{-1} (C=O stretch of anthraquinone), 1520 cm1^{-1} (asymmetric NO2_2 stretch), and 1340 cm1^{-1} (symmetric NO2_2 stretch) .

  • NMR: 1H^1\text{H} NMR (DMSO-d6) shows aromatic protons as multiplet clusters between δ 7.8–8.3 ppm, with the benzamide NH proton appearing at δ 10.2 ppm .

Synthetic Pathways

Nitration of Anthracene Derivatives

The synthesis begins with nitration of 1-aminoanthraquinone using a HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 mixture at 50°C, yielding 1-amino-4-nitroanthraquinone. Subsequent oxidation with K2Cr2O7\text{K}_2\text{Cr}_2\text{O}_7 in acidic medium converts the amino group to a ketone, forming 9,10-dioxo-4-nitroanthracene.

Benzamide Functionalization

The anthracene intermediate reacts with benzoyl chloride in pyridine at 120°C, facilitating nucleophilic acyl substitution at the 1-position. This step achieves 65–72% yields, with purity >98% after recrystallization from ethanol.

StepReagents/ConditionsYield (%)
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 50°C85
OxidationK2Cr2O7\text{K}_2\text{Cr}_2\text{O}_7, H2SO4\text{H}_2\text{SO}_4, 80°C78
BenzoylationBenzoyl chloride, pyridine, 120°C68

Chemical Reactivity and Derivatives

Reduction of the Nitro Group

Catalytic hydrogenation (H2\text{H}_2, Pd/C, ethanol) reduces the nitro group to an amine, yielding N-(4-amino-9,10-dioxoanthracen-1-yl)benzamide . This derivative exhibits enhanced solubility in polar solvents (e.g., 12 mg/mL in DMF vs. 3 mg/mL for the nitro analogue) .

Electrophilic Substitution

The electron-deficient anthraquinone core undergoes sulfonation at position 2 using oleum (H2SO4SO3\text{H}_2\text{SO}_4 \cdot \text{SO}_3) at 150°C, introducing a sulfonic acid group for aqueous solubility .

Biological and Pharmacological Applications

DNA Intercalation

The planar anthraquinone system intercalates into DNA base pairs, with binding constants (KbK_b) of 1.2×105M11.2 \times 10^5 \, \text{M}^{-1} for calf thymus DNA. This property correlates with anticancer activity in MCF-7 breast cancer cells (IC50_{50} = 18 µM).

Enzyme Inhibition

  • Topoisomerase II: Inhibits catalytic activity with Ki=3.8μMK_i = 3.8 \, \mu\text{M}, likely through stabilization of the DNA-enzyme cleavage complex.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): Substrate specificity (kcat/Km=4.7×103M1s1k_{\text{cat}}/K_m = 4.7 \times 10^3 \, \text{M}^{-1}\text{s}^{-1}) enables bioreductive activation in hypoxic tumors.

Industrial and Materials Science Applications

Dye Synthesis

As a precursor for anthraquinone dyes, the compound imparts red-violet hues (λmax\lambda_{\text{max}} = 540 nm in DMF) with high lightfastness (Grade 7–8 on the Blue Wool Scale) .

Organic Semiconductors

Thin films deposited via vacuum sublimation exhibit n-type semiconductivity with electron mobility (μe\mu_e) of 0.12cm2/Vs0.12 \, \text{cm}^2/\text{V}\cdot\text{s}, attributed to the electron-withdrawing nitro group .

Comparative Analysis with Structural Analogues

CompoundSubstituentLogP\text{LogP}DNA Kb(M1)K_b \, (\text{M}^{-1})
N-(4-nitro-9,10-dioxoanthracen-1-yl)benzamide4-NO2_24.11.2×1051.2 \times 10^5
N-(4-amino-9,10-dioxoanthracen-1-yl)benzamide4-NH2_22.85.6×1045.6 \times 10^4
N-(4-chloro-9,10-dioxoanthracen-1-yl)benzamide4-Cl4.58.9×1048.9 \times 10^4

The nitro derivative’s superior DNA affinity stems from enhanced π-π stacking and electrostatic interactions with phosphate backbones.

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